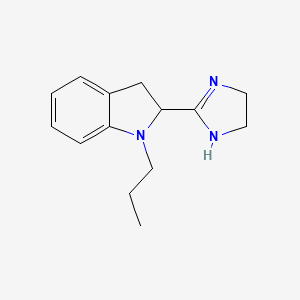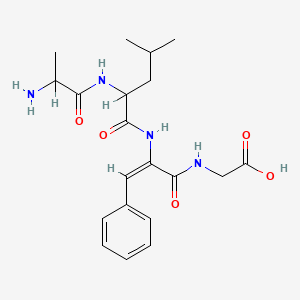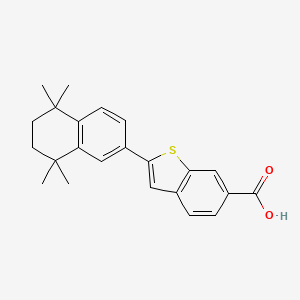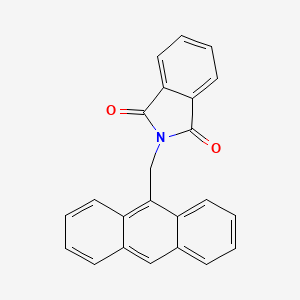
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- typically involves the reaction of isoindole derivatives with anthracene-based compounds. Common synthetic routes may include:
Condensation Reactions: Using isoindole-1,3-dione and 9-anthracenylmethyl halides under basic conditions.
Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to yield reduced forms of the compound.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of reduced isoindole derivatives.
Substitution: Generation of various substituted isoindole compounds.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures but different substituents.
Anthracene derivatives: Compounds with anthracene moieties but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(9-anthracenylmethyl)- is unique due to its specific combination of isoindole and anthracene structures, which may confer distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
94617-21-7 |
|---|---|
Molecular Formula |
C23H15NO2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(anthracen-9-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO2/c25-22-19-11-5-6-12-20(19)23(26)24(22)14-21-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)21/h1-13H,14H2 |
InChI Key |
VXAHLCUBDORWST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


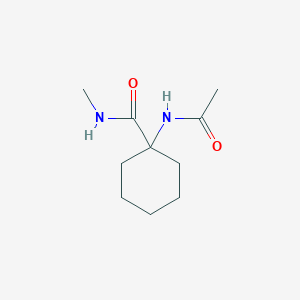
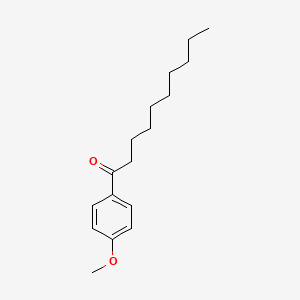

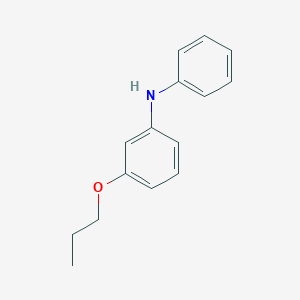

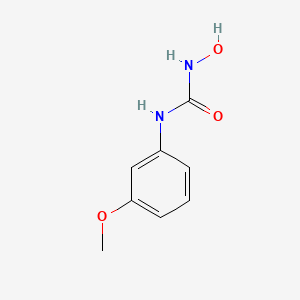
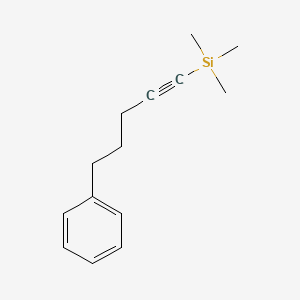

propanedioate](/img/structure/B14337880.png)
